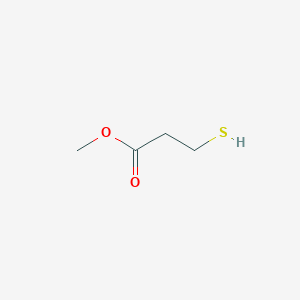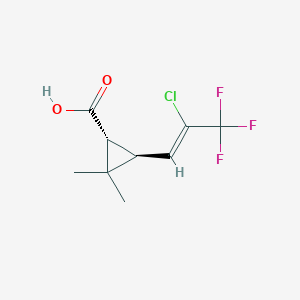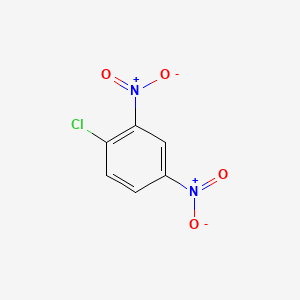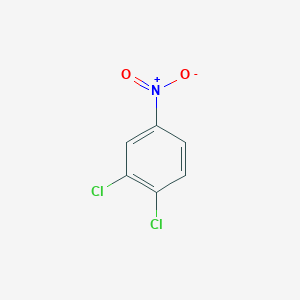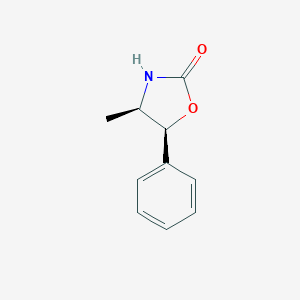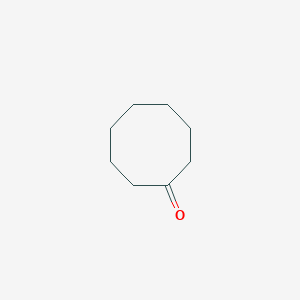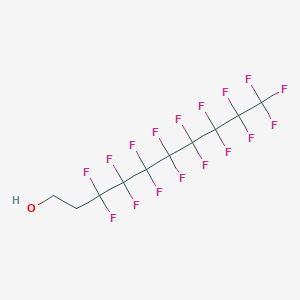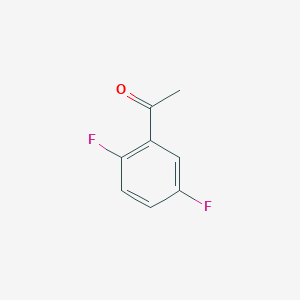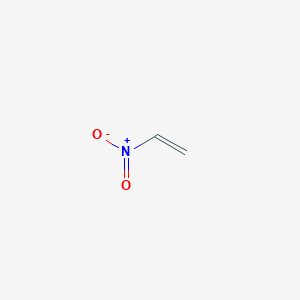
1-(2-Methylacryloyl)-L-proline
描述
Synthesis Analysis
The synthesis of 1-(2-Methylacryloyl)-L-proline derivatives and similar compounds has been explored through various methodologies. For instance, the RAFT polymerization technique has been applied for the controlled synthesis of water-soluble and thermoresponsive polymers based on acrylamides containing proline and hydroxyproline moieties (Mori et al., 2008). Additionally, L-proline catalyzed stereoselective synthesis has been utilized for creating (E)-methyl-α-indol-2-yl-β-aryl/alkyl acrylates, leading to substituted carbazoles and other biologically important compounds (Biswas et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of acryloyl-L-proline derivatives, such as acryloyl-L-proline methyl ester, has been conducted using techniques like Fourier Transform Nuclear Magnetic Resonance (FT-NMR). These analyses confirm the successful synthesis and detailed molecular structure of these compounds, providing insight into their potential applications in diagnosis and therapy of vascular tumors (Darwinto, 2009).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-Methylacryloyl)-L-proline and its derivatives have been extensively studied. For example, L-proline has been used as an eco-friendly catalyst in Knoevenagel condensation reactions to produce various acrylates and acrylonitriles with potential applications in pharmaceuticals and materials science (Venkatanarayana & Dubey, 2012).
Physical Properties Analysis
The physical properties of polymers derived from 1-(2-Methylacryloyl)-L-proline , such as those obtained by radiation-induced polymerization, demonstrate unique temperature-responsive behaviors. These polymers exhibit lower critical solution temperatures (LCST) and are investigated for their molecular weight, particle radius of gyration, and particle size distribution, highlighting their potential for biomedical applications (Yoshida et al., 1992).
科学研究应用
Enhanced Mechanical Properties in Dental Materials
A methacryloyl derivative of L-proline was synthesized and incorporated into a conventional glass ionomer cement (GIC), resulting in significantly higher compressive strength, diametral tensile strength, and biaxial flexural strength compared to commercial Fuji II GIC. This novel amino acid-containing GIC demonstrated improved mechanical and working properties, making it a promising material for dental applications A. Moshaverinia, N. Roohpour, I. Rehman (2009).
Controlled Synthesis of Water-Soluble Polymers
Acrylamides containing proline and hydroxyproline moiety were polymerized through a reversible addition-fragmentation chain transfer (RAFT) process to yield well-defined, water-soluble, and thermoresponsive polymers. This approach facilitated the controlled synthesis of amino acid-based polymers, suggesting applications in the development of smart materials and drug delivery systems H. Mori, Ikumi Kato, Motonobu Matsuyama, T. Endo (2008).
Novel Hydrogel Materials for Biomedical Applications
Graft copolymer hydrogels and semi-interpenetrating networks (s-IPN) of acryloyl-L-proline methyl ester (A-ProOMe) and poly (acrylic acid) (PAAc) were synthesized, showcasing thermo and pH-sensitivity. These materials displayed unique lower and upper critical solution temperatures, indicating potential for biomedical applications such as drug delivery and tissue engineering G. González, G. Burillo (2010).
Thermoresponsive Polymeric Materials
Research on poly(N-acryloyl-l-proline methyl ester) and poly(N-acryloyl-4-trans-hydroxy-l-proline) block copolymers revealed that these materials exhibit dual thermoresponsive properties, with both lower and upper critical solution temperatures in acidic water. Such properties offer promising applications in the design of smart drug delivery systems and responsive materials H. Mori, Ikumi Kato, Shoko Saito, T. Endo (2010).
Magnetic Bifunctional L-proline for Synthetic Applications
The synthesis of magnetic bifunctional L-proline without requiring protection/deprotection steps was reported. This magnetic nano-biocatalyst demonstrated high efficiency, recoverability, and reusability in the synthesis of imidazole derivatives, highlighting its potential as an artificial enzyme for various organic transformations H. Aghahosseini, A. Ramazani, K. Ślepokura, T. Lis (2018).
Drug Delivery System Development
Radiation-induced polymerization of acryloyl-L-proline methyl ester was utilized to create thermosensitive hydrogels for the controlled release of insulin. These hydrogels demonstrated a significant reduction in hyperglycemic levels in diabetic rats, suggesting their potential for long-term drug delivery applications M. Carenza, P. Caliceti, F. Veronese, F. Martellini, O. Higa, Masaru Yoshida, R. Katakai (2000).
安全和危害
Based on the safety data for methacryloyl chloride, it’s likely that “1-(2-Methylacryloyl)-L-proline” should be handled with care. Methacryloyl chloride is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .
属性
IUPAC Name |
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAYUJDJZUWFDO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527884 | |
| Record name | 1-(2-Methylacryloyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylacryloyl)-L-proline | |
CAS RN |
51161-88-7 | |
| Record name | 1-(2-Methylacryloyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

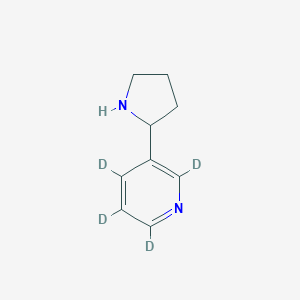
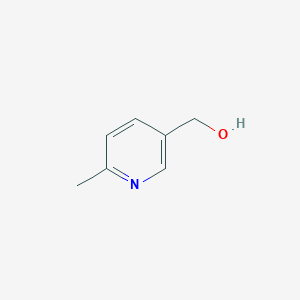

![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)
